BenchChemオンラインストアへようこそ!

(1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL

Chiral chromatography Stereoisomer separation Analytical method validation

(1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL (CAS 21480-43-3, molecular formula C₉H₁₃NO₂, MW 167.21) is a single, structurally defined stereoisomer belonging to the four-member stereoisomer family of meta-hydroxyphenylpropanolamine (MHPA). This compound, also referred to as (1R,2R)-1-(m-hydroxyphenyl)-2-amino-1-propanol or (−)-threo-MHPA, is the (1R,2R)-configured diastereomer of the clinically approved vasopressor metaraminol, which itself is the (1R,2S)-stereoisomer.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B13058690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)O)N)O
InChIInChI=1S/C9H13NO2/c1-6(11)9(10)7-3-2-4-8(12)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9+/m1/s1
InChIKeyKQFPTWJLTPOFAS-MUWHJKNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL: Stereochemical Identity and Comparator Landscape for Procurement Decisions


(1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL (CAS 21480-43-3, molecular formula C₉H₁₃NO₂, MW 167.21) is a single, structurally defined stereoisomer belonging to the four-member stereoisomer family of meta-hydroxyphenylpropanolamine (MHPA) . This compound, also referred to as (1R,2R)-1-(m-hydroxyphenyl)-2-amino-1-propanol or (−)-threo-MHPA, is the (1R,2R)-configured diastereomer of the clinically approved vasopressor metaraminol, which itself is the (1R,2S)-stereoisomer . Its well-characterized stereochemical identity, established by chiral HPLC resolution, ¹H NMR coupling constants, and optical rotation, distinguishes it from its three companion stereoisomers—(1R,2S)-metaraminol, (1S,2R)-MHPA, and (1S,2S)-MHPA—and from achiral or racemic analogs such as racemic MHPA and phenylpropanolamine .

Why Stereoisomer Substitution Fails: The Unambiguous Evidence That (1R,2R)-MHPA Cannot Replace (1R,2S)-Metaraminol in Bioactive Applications


Among the four MHPA diastereomers, only the (1R,2S)-configured stereoisomer (metaraminol) exhibits the clinically significant vasopressor activity that defines this compound class . The (1R,2R)-stereoisomer—the target compound—lacks this biological activity entirely, as explicitly documented in the metaraminol process patent, which states that metaraminol 'is the only one among the diastereomers showing the high biological activity described above' . Interchanging stereoisomers within the MHPA family without rigorous chiral identity verification therefore risks complete loss of pharmacological function in bioactivity-dependent applications, while introducing an undefined impurity profile in pharmaceutical quality control contexts . The documented stereospecificity of α₁-adrenergic receptor binding—where metaraminol (1R,2S) binds with KH = 0.41 ± 0.12 μM in rabbit aorta microsomes—further underscores that the three-dimensional arrangement of functional groups, not merely their presence, governs receptor recognition .

Quantitative Differentiation of (1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL Relative to Closest Stereoisomer Comparators


Chiral HPLC Elution Order: (1R,2R) Is the Least Retained MHPA Stereoisomer on Crownpak CR(+)

On a Crownpak CR(+) chiral column with 113 mM aqueous perchloric acid mobile phase, the four MHPA stereoisomers elute in a defined order within 17 minutes. The (−)-enantiomers (1R configuration at the benzylic carbon) elute before the (+)-enantiomers (1S configuration). The elution order is: (−)-threo (1c, i.e., (1R,2R)) < (−)-erythro (1a, (1R,2S)-metaraminol) < (+)-threo (1d, (1S,2S)) < (+)-erythro (1b, (1S,2R)). Thus, (1R,2R) is the first-eluting stereoisomer . Baseline resolution was achieved for the (+)-stereoisomer pair (1b, 1d), while the (−)-stereoisomer pair (1a, 1c) was only partially resolved under standard conditions . After removal of the dominant (1R,2S) component by fractional crystallization as the (+)-bitartrate salt, resolution factors (Rs) for the critical pairs improved to 1.58 for (1a, 1c), 1.74 for (1d, 1a), and 2.84 for (1b, 1d) .

Chiral chromatography Stereoisomer separation Analytical method validation MHPA stereoisomer profiling

Vasopressor Biological Activity: (1R,2R) Is Confirmed Inactive Whereas (1R,2S)-Metaraminol Is the Sole Active Diastereomer

The metaraminol process patent (US10087136B2/AU2017200463B2) unambiguously states: 'Metaraminol corresponds to the compound anti "1R,2S" among these four diastereomers and is the only one among the diastereomers showing the high biological activity described above' . The described high biological activity includes elevation of systolic and diastolic blood pressure, positive inotropic effect at the heart, peripheral vasoconstriction, and clinical efficacy in preventing and treating acute hypotensive states occurring with spinal anesthesia—effects that begin 1–2 minutes after intravenous administration and last 20 minutes to one hour . By explicit exclusion, the (1R,2R)-stereoisomer—along with (1S,2R) and (1S,2S)—does not exhibit this clinically validated vasopressor activity .

Vasopressor Adrenergic agonist Stereoselectivity Pharmacological screening Diastereomer activity

Enantiomeric Purity: (1R,2R)-MHPA Achievable at >99% ee via Combined Crystallization–Chromatography Workflow

Semipreparative chiral chromatographic resolution of the three-stereoisomer mixture (after bulk removal of (1R,2S)-metaraminol by (+)-bitartrate crystallization) provided milligram quantities of each remaining stereoisomer—including (1R,2R)—in >97% enantiomeric excess . Subsequent recrystallization of the (1R,2R)-stereoisomer as its bitartrate or fumarate salt elevated the enantiomeric purity to >99% . In contrast, prior fractional crystallization-only approaches (using diastereomeric tartrate salts) afforded both low yields and low optical purities for all stereoisomers .

Enantiomeric excess Chiral purity Semipreparative HPLC Reference standard qualification cGMP impurity standard

Diastereomeric Product Ratio in Synthesis: (1R,2R)-Threo Form Constitutes Only ~25% of Crude MHPA Reaction Mixture

In the seven-step synthesis of MHPA stereoisomers from propiophenone (20% overall yield), integration of the benzylic proton peak areas in the ¹H NMR spectrum of the crude product revealed a 3:1 concentration ratio of the erythro enantiomeric pair [(±)-erythro, isomers 1a and 1b] to the threo enantiomeric pair [(±)-threo, isomers 1c and 1d] . This ratio was independently confirmed by chiral HPLC peak area analysis, which also showed approximately 3:1 erythro-to-threo . The (1R,2R)-stereoisomer therefore resides within the minor (threo) diastereomeric pair, constituting roughly 12.5% of the total crude stereoisomer mixture, compared to approximately 37.5% for the (1R,2S)-metaraminol (erythro) isomer .

Diastereoselectivity Process chemistry Synthetic yield Erythro–threo ratio Procurement cost drivers

α₁-Adrenergic Receptor Binding Affinity: Stereochemical Dependence Documented for the (1R,2S)-Diastereomer as a Class Principle

(−)-Metaraminol [(1R,2S)-MHPA] binds to two classes of α₁-adrenergic receptor sites in rabbit aorta microsomes, labeled by the selective α₁-antagonist [³H]prazosin: a high-affinity site with KH = 0.41 ± 0.12 μM and a low-affinity site with KL = 39.1 ± 7.1 μM . By comparison, (−)-norepinephrine—the endogenous ligand—binds with KH = 0.06 ± 0.01 μM and KL = 5.09 ± 2.4 μM in the same preparation, indicating that metaraminol's binding affinity is approximately 7-fold weaker at the high-affinity site and approximately 8-fold weaker at the low-affinity site relative to norepinephrine . Although direct binding data for the (1R,2R)-stereoisomer are not published in this study, the well-established principle of stereoselective adrenergic receptor recognition—amply demonstrated for ephedrine isomers where the rank order of potency on human β₂-AR spans >300-fold (1R,2S-ephedrine EC₅₀ = 0.36 μM vs. 1S,2R-ephedrine EC₅₀ = 106 μM) —predicts that the (1R,2R) configuration would produce a binding profile distinct from and inferior to that of (1R,2S)-metaraminol.

Alpha-1 adrenergic receptor Receptor binding affinity Stereoselectivity Prazosin displacement Vascular pharmacology

Pharmaceutical Reference Standard Qualification: (1R,2R)-MHPA Certified Under ISO17034 for Metaraminol Impurity Profiling

(1R,2R)-1-(m-Hydroxyphenyl)-2-amino-1-propanol (CAS 21480-43-3) is commercially supplied as a certified pharmaceutical impurity reference standard under ISO17034 accreditation for use in metaraminol bitartrate drug substance and drug product quality control . Commercial offerings include certificates of analysis (COA) with HPLC, NMR, and MS characterization data, with typical purity specifications of ≥97% . The compound is catalogued under multiple impurity nomenclature systems: Metaraminol Bitartrate Impurity 3, Metaraminol Impurity 27, Ephedrine Impurity 3, and M-hydroxyamine Diastereomer 1, reflecting its recognized role across pharmacopoeial impurity profiling frameworks . In contrast, the (1R,2S)-metaraminol is the active pharmaceutical ingredient (API) itself, not an impurity standard, while the (1S,2R) and (1S,2S) stereoisomers are catalogued as separate impurity reference materials with distinct CAS numbers (1212936-63-4 and 21480-44-4, respectively) .

Pharmaceutical impurity standard ISO17034 Quality control Reference material Metaraminol bitartrate AND A submission

Validated Application Scenarios for (1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL Based on Quantitative Differentiation Evidence


Metaraminol Bitartrate Impurity Profiling and Pharmaceutical Quality Control

As the (1R,2R)-stereoisomer is explicitly designated Metaraminol Impurity 27 / Metaraminol Bitartrate Impurity 3 and is the only (1R,2R)-configured stereoisomer among the four possible MHPA diastereomers, this compound serves as an essential, non-substitutable reference standard for HPLC impurity profiling of metaraminol bitartrate drug substance and drug product . The validated chiral HPLC method (Crownpak CR(+), 113 mM HClO₄, 17-min run) resolves all four stereoisomers and can be used to confirm that (1R,2R)-MHPA levels in API batches remain below ICH Q3A qualification thresholds . Certified ISO17034 reference materials with documented enantiomeric purity >97% (and achievable >99% ee via recrystallization) provide the traceability required for ANDA and DMF submissions .

Stereochemical Structure-Activity Relationship (SAR) Studies of Adrenergic Ligands

The binary distinction in vasopressor activity—where (1R,2S)-metaraminol is the sole active diastereomer among the four MHPA stereoisomers —makes (1R,2R)-MHPA a critical negative control compound for stereochemical SAR investigations. Pairing (1R,2R)-MHPA (inactive) with (1R,2S)-metaraminol (active) in parallel α₁-adrenergic receptor binding assays allows researchers to isolate the contribution of the C-2 stereocenter configuration to receptor recognition, independent of the C-1 benzylic hydroxyl configuration, which is identical (R) in both compounds . The documented metaraminol α₁-receptor binding parameters (KH = 0.41 ± 0.12 μM in rabbit aorta microsomes) provide a quantitative benchmark against which (1R,2R)-MHPA binding—or lack thereof—can be directly compared .

Chiral HPLC Method Development and Column Qualification

The well-characterized elution order and resolution factors of the four MHPA stereoisomers on Crownpak CR(+) columns establish this stereoisomer set as a standard test mixture for chiral HPLC column qualification and method robustness testing. The (1R,2R)-MHPA stereoisomer's position as the first-eluting peak and its partial resolution from (1R,2S)-metaraminol (Rs = 1.58 after enrichment) provide a sensitive probe for column performance degradation: a decrease in Rs below 1.5 between these two (−)-enantiomers signals column aging or mobile phase drift before it affects baseline-resolved peaks . The documented erythro:threo ratio (3:1) in synthetic mixtures further allows verification of detector linearity across a 3-fold concentration range using a single injection .

PET Tracer Precursor and Radiolabeled Stereoisomer Development

The Van Dort 1999 methodology for isolating all four MHPA stereoisomers in >97% enantiomeric excess via semipreparative chiral HPLC was developed specifically to support carbon-11 labeling of individual MHPA stereoisomers for PET imaging studies of cardiac sympathetic innervation . The (1R,2R)-MHPA stereoisomer, as the (−)-threo normethyl precursor, can be N-[¹¹C]methylated to produce [¹¹C]-(1R,2R)-meta-hydroxypseudoephedrine (HPED), a radiotracer whose in vivo kinetic behavior can be directly compared against [¹¹C]-(1R,2S)-meta-hydroxyephedrine (HED)—the most widely used cardiac neuronal PET tracer—to dissect the stereochemical determinants of neuronal uptake, vesicular storage, and monoamine oxidase metabolism .

Quote Request

Request a Quote for (1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.